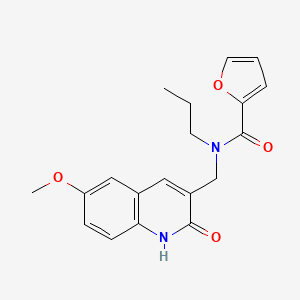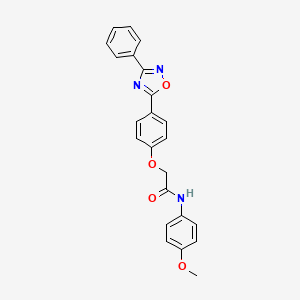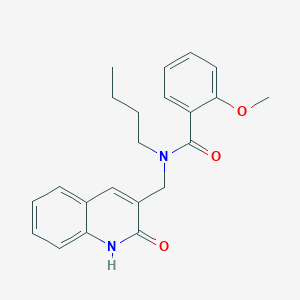
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the activation and survival of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation and induction of apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated its ability to inhibit BTK activity and impair B-cell receptor signaling, leading to a decrease in cell proliferation and induction of apoptosis. In vivo studies have also shown promising results, with this compound demonstrating anti-tumor activity in animal models of CLL and NHL. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide for lab experiments is its selectivity for BTK, which allows for targeted inhibition of the B-cell receptor signaling pathway. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies. However, one limitation of this compound is its potential for off-target effects, which may impact the interpretation of experimental results. Additionally, further studies are needed to fully characterize the safety and efficacy of this compound in humans.
Orientations Futures
There are several potential future directions for research on N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide. One area of interest is the development of combination therapies, which may enhance the anti-tumor activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with the goal of ultimately developing it as a therapeutic agent for the treatment of B-cell malignancies.
Méthodes De Synthèse
The synthesis of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide involves several steps, beginning with the reaction of 3,4-dimethoxyaniline with ethyl 2-bromoacetate to form ethyl 2-(3,4-dimethoxyphenyl)acetate. This intermediate is then reacted with sodium hydride and 2-fluorobenzoyl chloride to form N-(2-fluorobenzoyl)-2-(3,4-dimethoxyphenyl)acetamide. The final step involves the reaction of this intermediate with sulfamide to form the target compound, this compound.
Applications De Recherche Scientifique
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide has been the subject of extensive research in recent years, particularly in the field of oncology. Preclinical studies have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and impairs B-cell receptor signaling, leading to a decrease in cell proliferation and induction of apoptosis. In vivo studies have also shown promising results, with this compound demonstrating anti-tumor activity in animal models of CLL and NHL.
Propriétés
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-4-32-20-12-10-16(14-19(20)25-23(27)17-7-5-6-8-18(17)24)33(28,29)26-15-9-11-21(30-2)22(13-15)31-3/h5-14,26H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDUJAPMXKJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)

![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)


![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)




![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)